Cas no 7452-03-1 (4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol))
![4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) structure](https://es.kuujia.com/scimg/cas/7452-03-1x500.png)
7452-03-1 structure
Nombre del producto:4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
Número CAS:7452-03-1
MF:C20H22O6
Megavatios:358.385086536407
MDL:MFCD07784516
CID:540882
PubChem ID:234817
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) Propiedades químicas y físicas
Nombre e identificación
-
- Phenol, 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-
- 4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
- Pinoresinol
- 4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
- (-)-pinoresinol
- NSC35444
- (-)-Epipinoresinol
- bmse010297
- 3,3'-Bisdemethylpinoresinol
- (+/-)-PINORESINOL
- 4,4'-[(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
- HMS3347E17
- 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
- 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3
- CID 234817
- H1692
- 4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
- SCHEMBL122106
- 4263-88-1
- FT-0775687
- 4,4'-(Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
- Phenol,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
- CHEMBL2252392
- B0005-188759
- 7452-03-1
- D91065
- (+)-Pinoresinol, 4,4'-((1S,3aR,4S,6aR)-Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
- NCGC00488784-01
- 4-(6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2-methoxyphenol
-
- MDL: MFCD07784516
- Renchi: 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3
- Clave inchi: HGXBRUKMWQGOIE-UHFFFAOYSA-N
- Sonrisas: O1C([H])([H])C2([H])C([H])(C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])C2([H])C1([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]
Atributos calculados
- Calidad precisa: 358.14166
- Masa isotópica única: 358.142
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 4
- Complejidad: 431
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 4
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.3
- Superficie del Polo topológico: 77.4
Propiedades experimentales
- Punto de fusión: 120°C(lit.)
- PSA: 77.38
- Logp: 3.19020
- Lambda Max: 277(lit.)
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) Información de Seguridad
- Condiciones de almacenamiento:<0°C
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1692-50MG |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97.0%(GC) | 50MG |
¥3450.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1692-10MG |
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97.0%(GC) | 10mg |
¥645.0 | 2024-07-21 | |
1PlusChem | 1P01E43M-10mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | >97.0%(GC) | 10mg |
$81.00 | 2024-04-21 | |
Aaron | AR01E4BY-10mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97% | 10mg |
$94.00 | 2025-02-10 | |
abcr | AB550144-50mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol); . |
7452-03-1 | 50mg |
€428.10 | 2025-03-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574437-10mg |
4,4'-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol) |
7452-03-1 | 98% | 10mg |
¥1884.00 | 2024-05-01 | |
abcr | AB550144-10 mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol); . |
7452-03-1 | 10mg |
€122.30 | 2022-08-31 | ||
abcr | AB550144-50 mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol); . |
7452-03-1 | 50mg |
€428.10 | 2023-04-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73525-10mg |
Pinoresinol |
7452-03-1 | ≥97% | 10mg |
¥1078.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1692-10MG |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97.0%(GC) | 10MG |
¥890.0 | 2022-07-28 |
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) Literatura relevante
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:7452-03-1)4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)

Pureza:99%
Cantidad:50mg
Precio ($):312.0